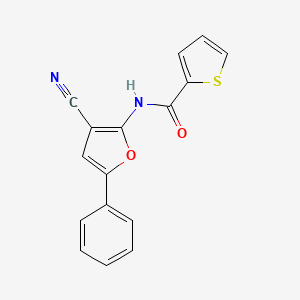

N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide

Description

N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide moiety linked to a 3-cyano-5-phenylfuran-2-yl group. The thiophene carboxamide core is a common scaffold in medicinal chemistry, often associated with antibacterial and antifungal activities .

Properties

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c17-10-12-9-13(11-5-2-1-3-6-11)20-16(12)18-15(19)14-7-4-8-21-14/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZDXZSLKZGQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide, typically involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs multicomponent reactions that form the thiophene ring. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Thiophene vs. Furan Carboxamides

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): This compound exhibits dihedral angles of 8.5–13.5° between the thiophene and benzene rings, indicating moderate planarity. Its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC), shows a similar dihedral angle (9.71°), suggesting comparable conformational flexibility between thiophene and furan derivatives. The cyano group in the target compound may further influence planarity and electronic properties .

- Substituent Effects: The 3-cyano group on the furan ring in the target compound contrasts with nitro or trifluoromethyl groups in analogs (e.g., nitrothiophene carboxamides in ).

Thiazole-Linked Carboxamides

- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): This compound features a thiazole ring instead of furan, with a nitro group on the thiophene. The thiazole’s nitrogen atoms may facilitate hydrogen bonding, but its synthesis yielded only 42% purity, highlighting challenges in sterically congested systems .

Physicochemical Properties

- Crystal Packing and Solubility: N-(2-Nitrophenyl)thiophene-2-carboxamide () forms crystals stabilized by weak C–H⋯O/S interactions, lacking classical hydrogen bonds. The target compound’s 3-cyano group may introduce stronger dipole interactions, improving crystallinity but reducing solubility .

- Electron Effects: The trifluoromethyl group in ’s Compound 8 increases electron-withdrawing effects, akin to the cyano group in the target compound. Both substituents could enhance metabolic stability but may reduce bioavailability due to increased lipophilicity .

Biological Activity

N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and research findings.

Structural Overview

The compound features a furan ring , a thiophene ring , and a cyano group , which contribute to its chemical reactivity and biological properties. The structural uniqueness allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory processes and cancer progression. The cyano group and the furan moiety are critical for these interactions, facilitating binding to active sites on target proteins.

Biological Activities

Research has indicated several potential therapeutic applications for this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide exhibits cytotoxic effects against various cancer cell lines.

- The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation markers in cellular models. It may inhibit the production of pro-inflammatory cytokines.

-

Antimicrobial Activity :

- Initial assessments indicate that N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide possesses antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in inflammatory models | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide, researchers treated various cancer cell lines (e.g., MCF-7, HeLa) with different concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity compared to control groups.

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of the compound. Using lipopolysaccharide (LPS)-stimulated macrophages, the study found that treatment with N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide significantly decreased the secretion of TNF-alpha and IL-6, key inflammatory cytokines, by approximately 50% at a concentration of 25 µM.

Comparative Analysis with Similar Compounds

N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives to highlight its unique properties.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(3-cyano-5-(3-methoxyphenyl)furan-2-yl)furan-2-carboxamide | Contains methoxy group | Antimicrobial, anticancer |

| N-(3-cyano-thiophene)-carboxamide | Lacks furan ring | Limited anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.